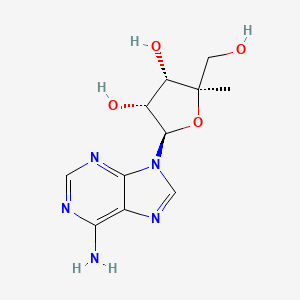

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-2-methyltetrahydrofuran-3,4-diol

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t6-,7+,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRABNSYSYDHMR-LRMGWDNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-2-methyltetrahydrofuran-3,4-diol , also known as an adenosine analog, has garnered attention in biological research due to its potential therapeutic applications. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H16N5O8P

- Molecular Weight : 365.24 g/mol

- CAS Number : 18422-05-4

This compound functions primarily as a substrate for various methyltransferases and has been investigated for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is involved in cancer progression and transcriptional regulation. The inhibition of PRMT5 can lead to altered gene expression profiles and potentially reduced tumor growth.

Key Mechanisms:

- Inhibition of Methyltransferases : The compound acts as a competitive inhibitor for PRMT5, disrupting its normal function in cellular processes.

- Adenosine Receptor Modulation : As an adenosine analog, it may interact with adenosine receptors, influencing pathways related to inflammation and immune response.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the purine base and sugar moiety significantly affect the biological activity of this class of compounds. The presence of the hydroxymethyl group at the 2-position and the amino group at the 6-position on the purine ring are crucial for maintaining activity against PRMT5.

Case Study 1: Inhibition of PRMT5

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against PRMT5. The most potent analogs showed IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Selectivity for PRMT5 |

|---|---|---|

| A | 3.0 ± 0.3 | High |

| B | 27.0 ± 4.5 | Moderate |

| C | 4.4 ± 0.3 | High |

The docking studies revealed that specific interactions with key residues in the active site contributed to the selectivity for PRMT5 over other methyltransferases like PRMT1 .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The results indicated that it could reduce neuronal apoptosis and promote cell survival through modulation of adenosine receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications on the Purine Base

Position 2 Substitutions

- Chloro/Mercapto Groups: Example: (2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Impact: Chlorine at C2 increases electrophilicity, enhancing affinity for A2A adenosine receptors. Mercapto (SH) groups improve metabolic stability but reduce solubility .

- Aminoalkyl Chains: Example: (2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Impact: Bulky substituents like phenethylamino groups at C2 confer selectivity for A1 receptors, as seen in YZG-330 (), which lowers body temperature via central A1 activation .

Position 6 Substitutions

- Alkyl/Aryl Groups: Example: (2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Impact: Benzylamino groups increase hydrophobic interactions, improving binding to A3 receptors. Ethyl(propyl)amino groups (Compound 7, ) enhance selectivity for CD39/CD73 ectonucleotidases .

Position 8 Substitutions

- Halogen/Amino Groups: Example: (2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate () Impact: Bromine at C8 stabilizes the compound against deamination, while acetamido groups improve kinase inhibition .

Modifications on the Sugar Moiety

- Hydroxymethyl vs. Methyl Groups: The target compound’s C2 hydroxymethyl and C2' methyl groups increase lipophilicity compared to unmodified adenosine, enhancing membrane permeability .

- Stereochemical Variations: Example: (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-((dicyclobutylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (Compound 10, ) Impact: Chloromethyl groups in non-canonical stereochemistry (2S,3S) reduce solubility but improve receptor specificity .

Functional Group Additions

- Thioether/Acetyl Groups: Example: (2R,3R,4S,5S)-2-{6-[(4-Chloro-2-fluorophenyl)amino]-9H-purin-9-yl}-5-[5-(2-methyl-2-propanyl)-1,3,4-oxadiazol-2-yl]tetrahydro-3,4-furandiol () Impact: Oxadiazole rings introduce hydrogen-bond acceptors, modulating interactions with extracellular receptor domains .

Comparative Data Table

Research Findings and Implications

- Receptor Selectivity: The target compound’s C2'-methyl group may stabilize the North sugar pucker, favoring A1 receptor binding, akin to YZG-330 .

- Metabolic Stability: Acetamido and bromo substitutions () reduce susceptibility to adenosine deaminase, extending half-life .

- Therapeutic Potential: Ethyl(propyl)amino derivatives () show promise as dual CD39/CD73 inhibitors for cancer immunotherapy .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this nucleoside analog?

Methodological Answer:

Synthesis typically involves stereoselective glycosylation to attach the purine base to the modified tetrahydrofuran ring. Key steps include:

- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent unwanted side reactions .

- Coupling reaction : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst) for nucleobase attachment .

- Deprotection : Use tetrabutylammonium fluoride (TBAF) or methanolic ammonia to remove protecting groups .

Characterization:

- NMR : Analyze , , and NMR spectra to confirm stereochemistry and purity. For example, NMR signals for the tetrahydrofuran ring protons appear at δ 3.46–5.83 ppm, with distinct splitting patterns (e.g., doublets for H-1' and H-2') .

- Mass spectrometry : ESI-MS (m/z 345.1 [M+H]) validates molecular weight .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., β-D-ribose configuration) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Classified as acutely toxic (oral, dermal) and a potential mutagen. Use fume hoods, gloves (nitrile), and lab coats .

- Storage : Store at -10°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

- Spill management : Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose via licensed waste services .

- First aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, do NOT induce vomiting—administer activated charcoal .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Orthogonal validation : Cross-check NMR data with 2D techniques (COSY, HSQC) to confirm assignments .

- Reaction optimization : Vary catalysts (e.g., SnCl vs. TMSOTf) or solvents (acetonitrile vs. dichloromethane) to improve yield .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated analogs or oxidation products) .

Example : A reported discrepancy in NMR δ 5.47 (H-1') vs. δ 6.07 (H-1') in different solvents (DMSO-d vs. CDCl) highlights solvent-induced shifts, requiring solvent-specific referencing .

Advanced: What strategies are effective for studying its antiviral or anticancer mechanisms?

Methodological Answer:

- Enzymatic assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) using -labeled nucleotides .

- Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .

- Structural analogs : Compare activity of halogenated (e.g., 8-bromo, ) or fluorinated () derivatives to identify SAR trends.

Key Finding : Substitutions at C-2' (hydroxymethyl) and C-8 (bromo) enhance target binding but reduce solubility, necessitating prodrug formulations (e.g., phosphate esters) .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile groups (e.g., glycosidic bond hydrolysis at pH < 3) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., stability up to 200°C) .

- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., N-dealkylation or glucuronidation) .

Advanced: What computational methods aid in predicting its interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to adenosine receptors or kinases, focusing on hydrogen bonds with purine N-1 and ribose 3'-OH .

- MD simulations : Analyze conformational flexibility of the tetrahydrofuran ring in aqueous vs. lipid environments .

- QSAR models : Correlate substituent electronegativity (e.g., 8-bromo vs. 2-fluoro) with IC values .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC values .

- Biodegradation studies : Monitor degradation in activated sludge or soil microcosms via LC-MS .

- Read-across analysis : Compare with structurally similar compounds (e.g., adenosine analogs) to estimate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.